molecular formula C9H6O4 B1306181 2-Hydroxybenzene-1,3,5-tricarbaldehyde CAS No. 81502-74-1

2-Hydroxybenzene-1,3,5-tricarbaldehyde

Cat. No. B1306181
CAS RN: 81502-74-1
M. Wt: 178.14 g/mol
InChI Key: HKAZHQGKWVMFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a multifunctional organic compound that is structurally related to benzene with three formyl groups and a hydroxyl group attached to the ring. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. These compounds serve as ligands for metal complexes and have interesting chemical and physical properties due to their ability to participate in various chemical reactions, including condensation and complexation .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, involves the formation of metal complexes that can mediate regioselective aldol-type condensation reactions . Another related compound, 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, can be synthesized efficiently from 1,3,5-tribromobenzene in two reaction steps, indicating that halogenated benzene derivatives can be precursors to tricarbaldehyde compounds . These methods suggest that 2-Hydroxybenzene-1,3,5-tricarbaldehyde could potentially be synthesized through similar pathways involving halogenated intermediates or metal-mediated condensation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxybenzene-1,3,5-tricarbaldehyde is characterized by the presence of electron-withdrawing aldehyde groups and an electron-donating hydroxyl group. This arrangement can lead to intramolecular hydrogen bonding, which can influence the rigidity and planarity of the molecule . The presence of substituents on the benzene ring, such as methyl groups, can further affect the molecular geometry and electronic distribution .

Chemical Reactions Analysis

Compounds with aldehyde and hydroxyl groups on a benzene ring can undergo various chemical reactions. For instance, the aldol-type condensation is facilitated by metal complexes, as seen with the dicopper(II) complex of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde . The reactivity of these compounds can be influenced by the presence of metal ions, as demonstrated by the different behaviors of homo- and heterodinuclear complexes in electrochemical studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Hydroxybenzene-1,3,5-tricarbaldehyde are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can lead to the formation of emissive organic crystals with high fluorescence efficiency, as observed with 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The electrochemical properties of these compounds are complex and can involve quasi-reversible electron transfers, which are affected by the metal centers and the ligand environment .

Scientific Research Applications

Photocatalytic Activity in Solar-to-Hydrogen Energy Conversion

2-Hydroxybenzene-1,3,5-tricarbaldehyde (HBT) has been utilized in improving photocatalytic activity for solar-to-hydrogen energy conversion. A study by Lin et al. (2021) demonstrates that HBT, when incorporated into covalent organic frameworks (COFs), significantly enhances hydrogen production rates under visible light irradiation. This increase in photocatalytic activity is attributed to finely tuned energy levels and improved wettability, leading to more efficient photoinduced charge separation and transfer (Lin et al., 2021).

Electrocatalysis in Water-Splitting for Hydrogen Production

HBT is also instrumental in developing metal-free electrocatalysts for hydrogen evolution via electrochemical water-splitting. Ruidas et al. (2021) describe a COF material synthesized using HBT, which exhibits excellent activity in electrocatalytic water-splitting with low overpotential requirements. This advancement offers a sustainable and economical approach for hydrogen production (Ruidas et al., 2021).

Fluorescent pH Sensing

HBT has been used to create novel fluorescent pH sensors. Yue et al. (2022) developed a ratiometric fluorescent pH sensor using a multivariate strategy that combines HBT with other compounds. These sensors exhibit selectivity and repeatability in acidic conditions, demonstrating potential applications in environmental regulation, medical diagnosis, and synthetic chemistry (Yue et al., 2022).

Chemical and Material Synthesis

HBT has been implicated in various synthesis reactions. Adhikary et al. (1987) studied its role in the aldol-type reaction of carbaldehyde moieties with ketones, facilitated by a dicopper(II) complex. This study highlights the potential of HBT in controlled self-condensation and polycondensation reactions (Adhikary et al., 1987).

Safety And Hazards

2-Hydroxybenzene-1,3,5-tricarbaldehyde is identified as an irritant . It can cause eye and skin irritation, and it is harmful if swallowed, absorbed through the skin, or inhaled . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

One of the future directions for 2-Hydroxybenzene-1,3,5-tricarbaldehyde is in the synthesis of covalent organic frameworks (COFs). For instance, the covalent organic framework C6-TRZ-TFP is synthesized by solvothermal polycondensation of 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) and 4,4′,4′′- (1,3,5-triazine-2,4,6-triyl)tris [ (1,1′-biphenyl)-4-amine] .

properties

IUPAC Name

2-hydroxybenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAZHQGKWVMFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383486
Record name 2-hydroxybenzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzene-1,3,5-tricarbaldehyde

CAS RN

81502-74-1
Record name 2-hydroxybenzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,3,5-benzenetricarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Hydroxybenzene-1,3,5-tricarbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxybenzene-1,3,5-tricarbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Hydroxybenzene-1,3,5-tricarbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxybenzene-1,3,5-tricarbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxybenzene-1,3,5-tricarbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxybenzene-1,3,5-tricarbaldehyde

Citations

For This Compound
62
Citations
C Lin, X Liu, B Yu, C Han, L Gong… - … Applied Materials & …, 2021 - ACS Publications
Covalent organic frameworks (COFs) are promising crystalline materials for photocatalytic solar- to hydrogen-energy conversion due to the tunable chemical structures and energy band …
Number of citations: 60 pubs.acs.org
S Ruidas, B Mohanty, P Bhanja, ES Erakulan… - …, 2021 - Wiley Online Library
Hydrogen evolution reaction (HER) by electrochemical water splitting is one of the most active areas of energy research, yet the benchmark electrocatalysts used for this reaction are …
JY Yue, LP Song, XL Ding, YT Wang, P Yang… - Analytical …, 2022 - ACS Publications
Ratiometric detection of pH is always significant in environmental regulation, medical diagnosis, synthetic chemistry, and beyond. The construction of practical ratiometric pH sensors …
Number of citations: 12 pubs.acs.org
S Ghorai, B Jana, J Ganguly - International Journal of Biological …, 2023 - Elsevier
A thoughtful strategy has been intended to control the hydrogel networking to assess the binding efficacy of multifunctional hydrogel. The processing of two distinct network-supported …
Number of citations: 3 www.sciencedirect.com
T Sakamoto, Z Yu, Y Otani - Analytical Chemistry, 2022 - ACS Publications
A tripodal quinone-cyanine dye having one donor and three acceptors, that is, one quinone and three N-methylbenzothiazolium moieties, QCy(MeBT) 3 , was synthesized by simple …
Number of citations: 11 pubs.acs.org
D Prasenjit, SK Mandal - 2021 - 210.212.36.82
Hydrogen evolution reaction (HER) by electrochemical water splitting is one of the most active areas of energy research, yet the benchmark electrocatalysts used for this reaction are …
Number of citations: 0 210.212.36.82
RX Liang, YP Zhang, JH Zhang, YN Gong… - … of Chromatography A, 2023 - Elsevier
In this study, a new chiral stationary phase (CSP) was fabricated by covalent bonding of a [4+6]-type homochiral porous organic cage (POC) CC19-R onto thiolated silica via a thiol-ene …
Number of citations: 3 www.sciencedirect.com
M Traxler, S Gisbertz, P Pachfule… - Angewandte Chemie …, 2022 - Wiley Online Library
Covalent organic frameworks (COFs) are structurally tuneable, porous and crystalline polymers constructed through the covalent attachment of small organic building blocks as …
Number of citations: 55 onlinelibrary.wiley.com
Z Cheng, P Zhang, Z Wang, H Jiang, W Wang, D Liu… - Small, 2023 - Wiley Online Library
Covalent organic frameworks (COFs) mixed matrix membranes (MMMs) combining individual attributes of COFs and polymers are promising for gas separation. However, applying COF …
Number of citations: 3 onlinelibrary.wiley.com
Z Lin, Y Jin, Y Chen, Y Li, J Chen, X Zhuang… - Journal of Colloid and …, 2023 - Elsevier
In recent years, ionic covalent organic frameworks (iCOFs) have become popular for the removal of contaminants from water. Herein, we employed 2-hydroxybenzene-1,3,5-…
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.